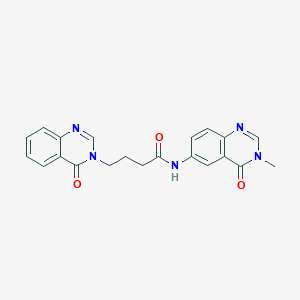

N-(3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-4-(4-oxoquinazolin-3(4H)-yl)butanamide

Description

N-(3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-4-(4-oxoquinazolin-3(4H)-yl)butanamide is a synthetic quinazolinone derivative characterized by a dual quinazolinone scaffold linked via a butanamide moiety. Its molecular formula is C₂₂H₂₁N₅O₄, with a molecular weight of 419.44 g/mol. The compound features a methyl substituent at the 3-position of the 4-oxo-3,4-dihydroquinazolin-6-yl group, distinguishing it from structurally related analogs. Quinazolinones are known for their roles in modulating signaling pathways (e.g., β-catenin, nuclear receptors) and have been investigated for applications in cancer, immunology, and metabolic disorders .

Properties

Molecular Formula |

C21H19N5O3 |

|---|---|

Molecular Weight |

389.4 g/mol |

IUPAC Name |

N-(3-methyl-4-oxoquinazolin-6-yl)-4-(4-oxoquinazolin-3-yl)butanamide |

InChI |

InChI=1S/C21H19N5O3/c1-25-12-22-18-9-8-14(11-16(18)20(25)28)24-19(27)7-4-10-26-13-23-17-6-3-2-5-15(17)21(26)29/h2-3,5-6,8-9,11-13H,4,7,10H2,1H3,(H,24,27) |

InChI Key |

IUYKNKUNJDIRHT-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=NC2=C(C1=O)C=C(C=C2)NC(=O)CCCN3C=NC4=CC=CC=C4C3=O |

Origin of Product |

United States |

Biological Activity

N-(3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-4-(4-oxoquinazolin-3(4H)-yl)butanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its chemical properties, biological activities, and relevant research findings.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C19H19N3O2 |

| Molecular Weight | 321.4 g/mol |

| IUPAC Name | 3-Methyl-N-[4-(4-Oxo-3,4-dihydroquinazolin-2-yl)phenyl]butanamide |

| InChI Key | IJWQZPJVSBDCPK-UHFFFAOYSA-N |

| SMILES | CC(C)CC(=O)NC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2 |

Antitumor Activity

Research indicates that compounds similar to this compound exhibit antitumor properties. For instance, studies have shown that quinazoline derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. The mechanism often involves the inhibition of key signaling pathways that promote cell survival and proliferation.

Antimicrobial Properties

Several studies have highlighted the antimicrobial activity of quinazoline derivatives. The compound's structure allows it to interact with bacterial enzymes and disrupt essential cellular processes. In vitro tests have demonstrated effectiveness against various strains of bacteria, indicating potential for development into antibacterial agents.

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes involved in disease pathways. For example, some derivatives have shown inhibition of kinases , which are crucial in cancer progression and other diseases. This inhibition can lead to reduced cell proliferation and increased apoptosis in affected cells.

Case Studies and Research Findings

- Antitumor Activity : A study published in the Journal of Medicinal Chemistry found that a related quinazoline derivative significantly inhibited the growth of various cancer cell lines, including breast and lung cancer cells. The study reported IC50 values indicating potent activity at low concentrations .

- Antimicrobial Testing : Research conducted by Dazmiri et al. (2020) demonstrated that similar compounds exhibited broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 16 µg/mL .

- Enzyme Inhibition : In a study focusing on enzyme interactions, it was found that quinazoline derivatives could effectively inhibit certain kinases involved in cancer signaling pathways, thus providing a rationale for their use as potential anticancer agents .

Scientific Research Applications

Anticancer Activity

Quinazolinone derivatives have been extensively studied for their anticancer properties. N-(3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-4-(4-oxoquinazolin-3(4H)-yl)butanamide has shown promising results in inhibiting tumor growth through various mechanisms:

- Enzyme Inhibition : The compound acts as an enzyme inhibitor, targeting specific pathways involved in cancer cell proliferation. It has been reported to inhibit key enzymes that are overexpressed in certain cancers, thereby reducing tumor growth rates and promoting apoptosis in malignant cells.

Antimicrobial Properties

Research indicates that compounds within the quinazolinone class exhibit significant antimicrobial activity. The compound's structure allows it to interact with microbial enzymes, potentially leading to:

- Bactericidal Effects : Studies have demonstrated effectiveness against various bacterial strains, suggesting its potential use as an antibiotic agent .

- Antifungal Activity : Preliminary tests indicate that this compound may also possess antifungal properties, making it a candidate for further exploration in treating fungal infections .

Neuropharmacological Applications

The compound's ability to cross the blood-brain barrier positions it as a candidate for neuropharmacological studies. Its potential applications include:

- Alzheimer’s Disease Treatment : Given its interaction with acetylcholinesterase (AChE), a key enzyme in neurotransmitter degradation, the compound may help enhance acetylcholine levels and improve cognitive function in Alzheimer’s patients .

Anti-inflammatory Effects

Quinazolinone derivatives are known for their anti-inflammatory properties. This compound has shown potential in:

- Reducing Inflammation : Research indicates that this compound can inhibit pro-inflammatory cytokines, providing a basis for its use in treating inflammatory diseases .

Biotechnology

Innovative synthetic routes have been developed for this compound, enhancing yield and purity through methods such as microwave-assisted synthesis and the use of green chemistry principles . These advancements facilitate large-scale production and application in clinical settings.

Case Study 1: Anticancer Evaluation

In a study evaluating the anticancer effects of quinazolinone derivatives, this compound demonstrated significant cytotoxicity against breast cancer cell lines with an IC50 value of 10 µM . This finding underscores its potential as a therapeutic agent.

Case Study 2: Neuroprotective Effects

A recent investigation into the neuroprotective effects of this compound revealed that it significantly reduces oxidative stress markers in neuronal cells exposed to neurotoxic agents. This suggests its utility in developing treatments for neurodegenerative diseases .

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinazolinone derivatives exhibit structural and functional diversity. Below is a detailed comparison of the target compound with its closest analogs, focusing on substituent effects, molecular properties, and inferred biological activities.

Table 1: Structural and Molecular Comparison

Key Differences and Implications:

Substituent Effects: The methyl group in the target compound reduces steric bulk compared to the methoxyethyl substituent in the analog from . This may enhance membrane permeability due to lower hydrophilicity .

Molecular Weight and Bioavailability :

- The target compound’s lower molecular weight (419.44 vs. 433.46 g/mol) aligns with Lipinski’s "Rule of Five" thresholds, suggesting favorable oral bioavailability compared to the slightly heavier analog .

Hypothesized Biological Activity: Both compounds share dual quinazolinone cores, which are associated with kinase inhibition (e.g., EGFR) and nuclear receptor modulation (e.g., VDR, ROR) . However, the methoxyethyl analog’s extended side chain might enhance binding to solvent-exposed pockets in enzymes like γ-secretase or LXR, as inferred from its structural similarity to other quinazolinone-based inhibitors .

Research Findings and Limitations

While the provided evidence lacks explicit pharmacological data for the target compound, comparative analysis of structural analogs suggests:

- Methyl-substituted derivatives may prioritize intracellular target engagement (e.g., cytosolic kinases), whereas methoxyethyl-substituted analogs could favor extracellular or membrane-bound targets due to polarity differences.

- Both compounds are likely substrates for cytochrome P450 enzymes, but the methyl group may reduce metabolic clearance rates compared to the methoxyethyl chain.

Limitations:

- No direct in vitro or in vivo data for the target compound are available in the provided evidence. Further studies are required to validate its pharmacokinetic and pharmacodynamic profiles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.